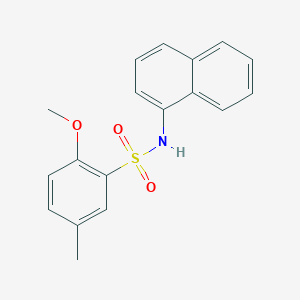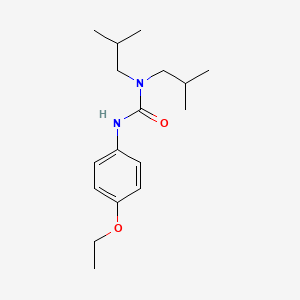
N'-(4-ethoxyphenyl)-N,N-diisobutylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N,N-diisobutylurea, also known as A771726, is a chemical compound that belongs to the family of urea derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. A771726 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.
Wirkmechanismus
N'-(4-ethoxyphenyl)-N,N-diisobutylurea exerts its therapeutic effects by inhibiting DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH is essential for the proliferation of T and B lymphocytes, which play a crucial role in the immune response. By inhibiting DHODH, N'-(4-ethoxyphenyl)-N,N-diisobutylurea suppresses the proliferation of lymphocytes, leading to immunosuppression. This mechanism of action makes N'-(4-ethoxyphenyl)-N,N-diisobutylurea a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been shown to have potent immunosuppressive effects in vitro and in vivo. It has been demonstrated to inhibit the proliferation of T and B lymphocytes, reduce the production of pro-inflammatory cytokines, and induce apoptosis in activated lymphocytes. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has also been shown to have anti-inflammatory effects by reducing the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-ethoxyphenyl)-N,N-diisobutylurea has several advantages for lab experiments. It is a potent and selective inhibitor of DHODH, which makes it an ideal tool for studying the de novo pyrimidine biosynthesis pathway. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has also been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N'-(4-ethoxyphenyl)-N,N-diisobutylurea has some limitations for lab experiments. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. This can pose a challenge for in vitro experiments that require the compound to be dissolved in a solvent.
Zukünftige Richtungen
There are several future directions for the research on N'-(4-ethoxyphenyl)-N,N-diisobutylurea. One potential application is in the treatment of autoimmune diseases. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another potential application is in the treatment of cancer. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been shown to have anti-tumor effects in vitro and in vivo, and further studies are needed to explore its potential as a cancer therapy. Additionally, the mechanism of action of N'-(4-ethoxyphenyl)-N,N-diisobutylurea is not fully understood, and further studies are needed to elucidate its effects on the immune system.
Synthesemethoden
The synthesis of N'-(4-ethoxyphenyl)-N,N-diisobutylurea involves the reaction of 4-ethoxyaniline with isobutyl isocyanate in the presence of a base. The resulting product is then treated with phosphorus oxychloride to yield the final product. The synthesis of N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been reported in various scientific journals and has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has also been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-1,1-bis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-6-21-16-9-7-15(8-10-16)18-17(20)19(11-13(2)3)12-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNSQFPUHMBXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethoxyphenyl)-N,N-diisobutylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

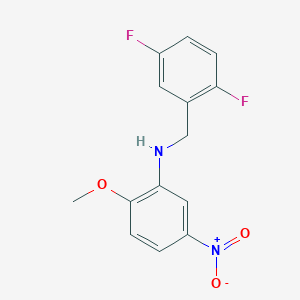
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
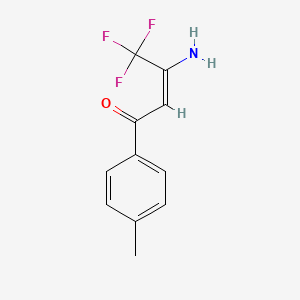
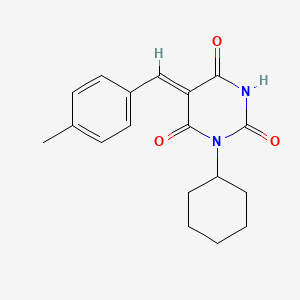
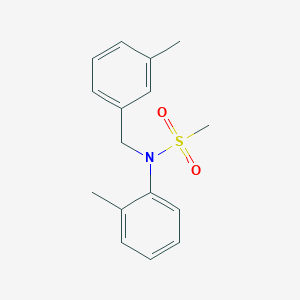
![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
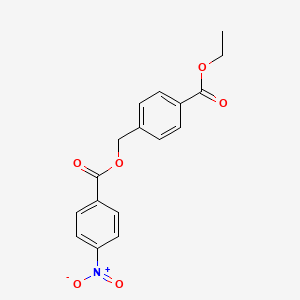
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
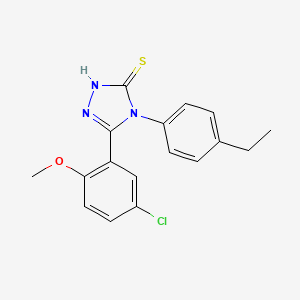
![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
